1-Bromo-6-phenylpyrene
Overview
Description
1-Bromo-6-phenylpyrene , also known as 1-phenyl-6-bromopyrene , belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It consists of four fused benzene rings, making it a structurally intriguing compound. The introduction of a bromine atom and a phenyl group into the pyrene molecule enhances its reactivity and opens up new possibilities for synthesis and functionalization .
Synthesis Analysis
The synthesis of bromopyrenes involves introducing bromine atoms at specific positions on the pyrene ring. Researchers have explored mono-, di-, tri-, and tetrabromopyrene isomers at both non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-). These synthetic methodologies are crucial for expanding the utility of pyrene derivatives and enabling diverse functionalization strategies .
Some proposed methods necessitate the use of column chromatography, which imposes limitations on the reaction scale. Correlations between reaction conditions and yields have been observed in bromination reactions .
properties
IUPAC Name |
1-bromo-6-phenylpyrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-20-13-9-16-7-11-18-17(14-4-2-1-3-5-14)10-6-15-8-12-19(20)22(16)21(15)18/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPILNVIPDIPLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728083 | |
Record name | 1-Bromo-6-phenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-6-phenylpyrene | |
CAS RN |
294881-47-3 | |
Record name | 1-Bromo-6-phenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30728083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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